![molecular formula C21H28N4 B247667 1-Phenyl-4-[1-(4-pyridinylmethyl)-4-piperidinyl]piperazine](/img/structure/B247667.png)
1-Phenyl-4-[1-(4-pyridinylmethyl)-4-piperidinyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-4-[1-(4-pyridinylmethyl)-4-piperidinyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as P4MP and belongs to the class of piperazine derivatives. P4MP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.
Wirkmechanismus
The mechanism of action of P4MP is not fully understood, but it is believed to exert its effects by modulating the activity of various neurotransmitters in the brain. P4MP has been found to act as a potent agonist of the serotonin receptor, which is involved in the regulation of mood, anxiety, and sleep. P4MP has also been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
P4MP has been found to exhibit a range of biochemical and physiological effects. Studies have shown that P4MP exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. P4MP has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. P4MP has been found to exhibit anxiolytic and sedative effects by modulating the activity of various neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
P4MP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. P4MP has also been found to exhibit significant activity at low concentrations, making it a cost-effective candidate for further research. However, P4MP has several limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. P4MP also has a relatively short half-life, which can limit its efficacy in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on P4MP. One area of interest is the development of P4MP-based therapies for the treatment of anxiety and sleep disorders. Another area of interest is the development of P4MP-based therapies for the treatment of cancer. Further research is also needed to fully understand the mechanism of action of P4MP and to optimize its synthesis and administration. Overall, P4MP has significant potential for further research and development in the field of scientific research.
Synthesemethoden
The synthesis of P4MP can be achieved through a multi-step process that involves the reaction of piperazine with pyridine and benzyl chloride. This reaction produces 1-(4-pyridinylmethyl)-4-piperidinylbenzene, which is then reacted with phenylhydrazine to yield P4MP. The synthesis of P4MP can be optimized by controlling the reaction conditions such as temperature, pH, and reaction time.
Wissenschaftliche Forschungsanwendungen
P4MP has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that P4MP exhibits significant anti-inflammatory, anti-cancer, and anti-depressant properties. P4MP has also been found to exhibit anxiolytic and sedative effects, making it a promising candidate for the treatment of anxiety and sleep disorders.
Eigenschaften
Molekularformel |
C21H28N4 |
|---|---|
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
1-phenyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C21H28N4/c1-2-4-20(5-3-1)24-14-16-25(17-15-24)21-8-12-23(13-9-21)18-19-6-10-22-11-7-19/h1-7,10-11,21H,8-9,12-18H2 |
InChI-Schlüssel |
POUBCCSIFKFJPW-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=NC=C4 |
Kanonische SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247584.png)
![4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247586.png)
![4-[1-(Furan-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247587.png)
![4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine](/img/structure/B247588.png)
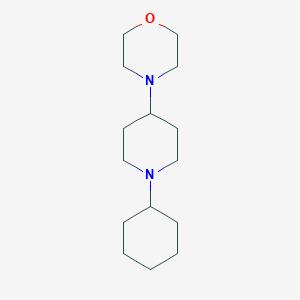
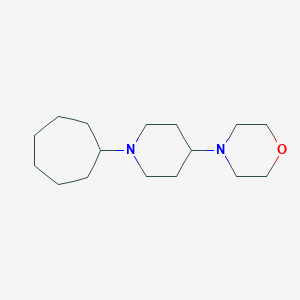
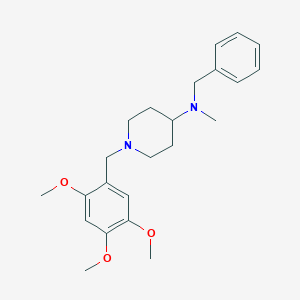
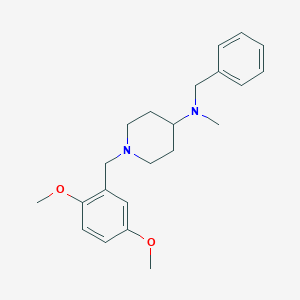
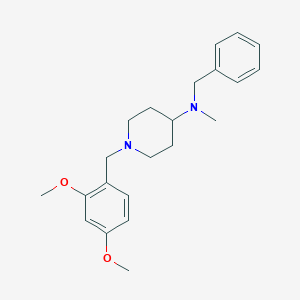
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
![1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B247609.png)
![1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247610.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247611.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247612.png)
